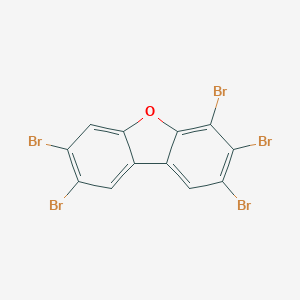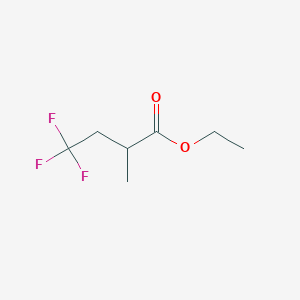
Ethyl 4,4,4-trifluoro-2-methylbutanoate
説明
Ethyl 4,4,4-trifluoro-2-methylbutanoate is a synthetic organic compound that is used in various industrial and scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water and a variety of organic solvents. It is commonly used as a reagent in organic synthesis, as a solvent, and as a biomarker. It has also been used in the development of new drugs, as a food additive, and in the manufacture of plastics and other materials.
科学的研究の応用
Three-Component Cyclization
The compound plays a crucial role in the three-component cyclization process. Research conducted by Goryaeva et al. (2020) explored the cyclization of ethyl 4,4,4-trifluoroacetoacetate with 1,2-ethanediamines and 3-methylbutan-2-one, leading to the formation of hexahydroimidazo[1,2-a]pyridin-5-ones under mild conditions. This study highlights the compound's application in synthesizing complex heterocycles, which are essential in pharmaceutical chemistry and materials science (Goryaeva, M. V., Kushch, S. O., Burgart, Y., & Saloutin, V., 2020).
Enantioselective Synthesis
In another significant application, Kuroki et al. (2000) demonstrated the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates by hydrogenating 2,2-difluoro-3-oxocarboxylates in the presence of chiral rhodium complexes. Ethyl 4,4,4-trifluoroacetoacetate was successfully transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate, showcasing its importance in asymmetric synthesis and the production of enantiomerically pure compounds, which is crucial for the development of drugs and active pharmaceutical ingredients (Kuroki, Y., Asada, D., & Iseki, K., 2000).
Aroma Compound in Apples
Furthermore, Hauck et al. (2000) investigated the metabolism of ethyl tiglate in apple fruits, leading to the formation of small amounts of (R)-ethyl 2-methylbutanoate. This research provides insights into the compound's role in the natural flavor composition of apples and its potential as an indicator for the genuineness of apple products. The study also explores the compound's origin and its transformation into (R)-ethyl 2-methylbutanoate, contributing to the understanding of natural product chemistry and food science (Hauck, T., Weckerle, B., & Schwab, W., 2000).
Contribution to Wine Aroma
The compound's enantiomers, ethyl 2-hydroxy-3-methylbutanoate, were quantitated and sensory evaluated in wine by Gammacurta et al. (2018). This research aimed at understanding the chemical and sensory characteristics of this fruity ester in wines, contributing to the wine industry's knowledge on flavor composition and the influence of microbial activity on wine aroma (Gammacurta, M., Tempère, S., Marchand, S., Moine, V., & Revel, G., 2018).
特性
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4,4,4-trifluorobutyrate | |
CAS RN |
136564-76-6 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136564-76-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
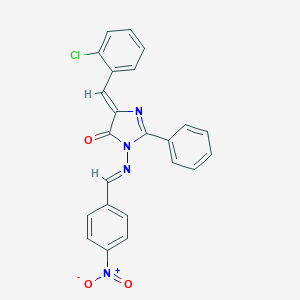
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)
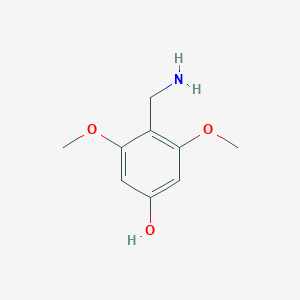
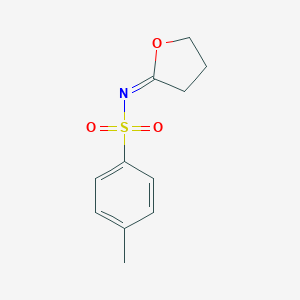
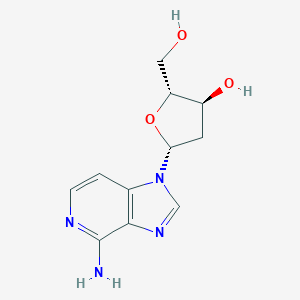
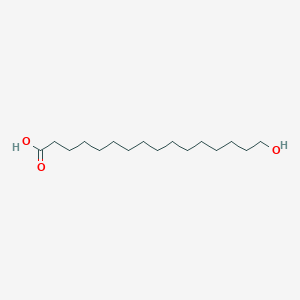
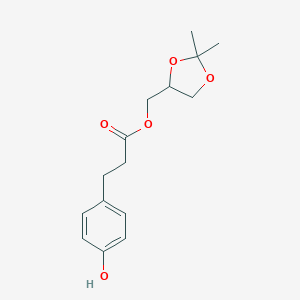
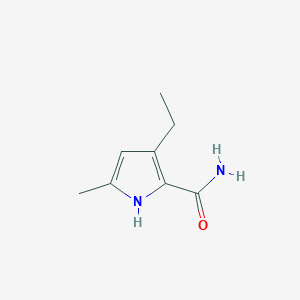
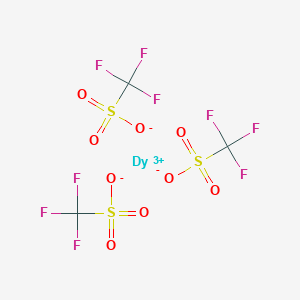
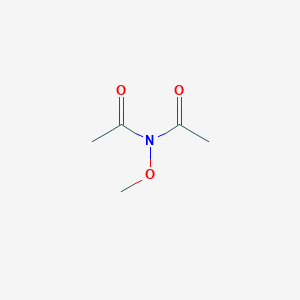
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
